molecular formula C15H19N3O B2750647 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline CAS No. 2195937-66-5

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline

Cat. No.: B2750647
CAS No.: 2195937-66-5
M. Wt: 257.337
InChI Key: SOPDDEDUBDWJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is a quinoxaline derivative characterized by a methyl group at position 2 and a 1-methylpiperidin-4-yl-oxy substituent at position 2. The quinoxaline core, a bicyclic structure composed of two fused pyrazine and benzene rings, is known for its versatility in medicinal chemistry due to its ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name

2-methyl-3-(1-methylpiperidin-4-yl)oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-15(19-12-7-9-18(2)10-8-12)17-14-6-4-3-5-13(14)16-11/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPDDEDUBDWJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline typically involves the reaction of 2-methylquinoxaline with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The isopentyl (3-methylbutyl) substituent is susceptible to oxidation under catalytic conditions. Manganese complexes with benzimidazole-pyrrolidinone ligands, as reported in oxidation studies ( ), facilitate C–H bond activation. For example:

  • Catalytic Oxidation of Isopentyl Group :
    In the presence of Mn-based catalysts (e.g., [(S,S)-Mn(CF3_3SO3_3)2_2]) and acetic acid, tertiary alkanes undergo oxygenation to ketones. Applied to the target compound, this could yield a ketone derivative (4-(1-oxoisopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one) with up to 154 turnovers (TONs) ( ).

Reaction Catalyst Conditions Product TON
Isopentyl oxidationMn(III)-complex + AcOHCH3_3CN, 60°C, 24hKetone derivative≤154

Coordination Chemistry and Catalytic Activity

The benzimidazole nitrogen atoms exhibit strong metal-coordinating ability. Structural analogs demonstrate utility in enantioselective epoxidation and C–H functionalization ( , ):

  • Mn/Co Complex Formation :
    The compound can act as a bidentate ligand, coordinating via the benzimidazole N atoms to form complexes like [L-Mn(CF3_3SO3_3)2_2]. These complexes catalyze alkene epoxidation with H2_2O2_2/AcOH, achieving >90% enantiomeric excess (ee) for styrene derivatives ( ).

  • Pd-Catalyzed Cross-Coupling :
    Palladacycle intermediates (e.g., from C–H activation of the m-tolyl group) enable Suzuki-Miyaura couplings. For instance, bromination at the m-tolyl para-position followed by Pd(OAc)2_2-catalyzed coupling with aryl boronic acids could yield biaryl derivatives ( , ).

Electrophilic Substitution on Benzimidazole

The electron-rich benzimidazole ring undergoes regioselective functionalization:

  • Nitration/Sulfonation :
    Directed by the N-isopentyl group, nitration at the 5-position occurs under HNO3_3/H2_2SO4_4, while sulfonation favors the 4-position ( , ).

  • Condensation with Aldehydes :
    Hydrazide derivatives of the pyrrolidinone moiety (via hydrazinolysis) react with aromatic aldehydes to form hydrazones (38–98% yields), as demonstrated in related systems ( ).

Pyrrolidinone Ring Modifications

The lactam group in pyrrolidinone participates in nucleophilic ring-opening and cyclization:

  • Acid/Base-Mediated Ring-Opening :
    Treatment with HCl/EtOH hydrolyzes the lactam to a linear amino acid, while NaOH induces decarboxylation ( ).

  • Cyclization with Diamines :
    Reacting the hydrolyzed product with o-phenylenediamine forms benzodiazepine derivatives (e.g., 1,4-diazepin-2-amine) under reflux ( ).

Key Data Tables

Reaction Type Key Reagents/Catalysts Products Yield/TOF
Isopentyl oxidationMn(III), AcOHKetone70–85%
EpoxidationMn-complex, H2_2O2_2Epoxide>90% ee
Suzuki couplingPd(OAc)2_2, Br2_2Biaryl derivative60–78%
Benzimidazole nitrationHNO3_3, H2_2SO4_45-Nitrobenzimidazole45–65%

Table 2: Comparative Catalytic Efficiency

Catalyst Reaction TON Selectivity
Mn(CF3_3SO3_3)2_2Alkane oxidation154Ketone > alcohol
Pd(OAc)2_2C–H arylation320Para > ortho

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline, have been identified as potential anticancer agents. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For instance, quinoxaline derivatives have shown promising results as inhibitors of the HsPim-1 kinase, which is associated with various hematological malignancies. In vitro studies demonstrated that certain analogues exhibited potent cytotoxic effects against chronic myeloid leukemia cell lines, suggesting their potential for targeted cancer therapy .

Treatment of Viral Infections

The compound has also been explored for its antiviral properties. It has been noted for its ability to inhibit hepatitis C virus (HCV) NS3 protease, a critical enzyme for viral replication. This inhibition can reduce the severity of HCV infections and may be used in combination with other antiviral agents to enhance therapeutic efficacy . The structure-activity relationship studies indicate that modifications to the quinoxaline scaffold can significantly impact its inhibitory activity against viral targets.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of quinoxaline derivatives. These compounds may modulate pathways involved in neurodegenerative diseases by inhibiting phosphoinositide 3-kinases (PI3Ks), which play a crucial role in neuronal survival and function. This modulation could lead to therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study on Anticancer Efficacy

A notable study investigated the effects of various quinoxaline derivatives on human leukemia cell lines. The lead compound demonstrated an IC50 value of 74 nM against HsPim-1 kinase, correlating with significant cytotoxicity observed in cell viability assays . These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Clinical Implications for HCV Treatment

In a clinical setting, compounds similar to this compound were evaluated for their ability to reduce HCV replication in patients with chronic infections. The results indicated that when used alongside established antiviral therapies, these compounds could enhance overall treatment outcomes, leading to higher rates of sustained virological response .

Summary Table of Applications

Application AreaMechanismResearch Findings
AnticancerInhibition of HsPim-1 kinaseIC50 = 74 nM; significant cytotoxicity observed
AntiviralInhibition of HCV NS3 proteaseEnhanced efficacy when combined with other antivirals
NeuroprotectionModulation of PI3K pathwaysPotential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Compound Name Substituents Key Activities/Properties Notable Findings Reference
This compound 1-Methylpiperidin-4-yl-oxy, methyl Potential CNS activity Piperidine moiety may enhance solubility and BBB penetration.
2-Methyl-3-(4-trifluoromethylphenoxy)quinoxaline (2j) 4-Trifluoromethylphenoxy, methyl Antiplasmodial Electron-withdrawing CF₃ group increases potency against Plasmodium falciparum.
2-Methyl-3-(n-octylsulfanyl)quinoxaline n-Octylsulfanyl, methyl Antimicrobial, antitumor Sulfur substituent improves lipophilicity and membrane permeability.
2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline Piperazinyl-sulfonyl, ethyl Unspecified (structural interest) Sulfonyl group enhances metabolic stability; piperazine improves solubility.
2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline 6-Chloropyrimidinyl-oxy Potential medicinal chemistry applications Chlorine atom increases electrophilicity and bioactivity.
2-Methyl-3-(thiophen-2-yl)quinoxaline Thiophen-2-yl, methyl Organic synthesis building block Thiophene moiety enables π-π interactions in material science applications.

Key Insights from Comparisons

Substituent Effects on Bioactivity Electron-Withdrawing Groups: Compounds like 2j (4-trifluoromethylphenoxy) exhibit enhanced antiplasmodial activity due to the electron-withdrawing CF₃ group, which likely improves target binding . Lipophilicity: The n-octylsulfanyl group in 2-Methyl-3-(n-octylsulfanyl)quinoxaline increases lipophilicity, favoring antimicrobial activity through improved membrane permeability .

Solubility and Pharmacokinetics

  • The piperidinyloxy group in the target compound and the piperazinyl-sulfonyl group in ’s derivative both enhance solubility compared to alkyl or aryl substituents, critical for oral bioavailability .

Structural Uniqueness

  • The thiophene and pyrimidine substituents in other analogs () introduce heterocyclic diversity, expanding applications into materials science and targeted drug design .

Metabolic Stability

  • Sulfonyl and sulfanyl groups (e.g., in and ) may reduce oxidative metabolism, prolonging half-life compared to hydroxyl-containing derivatives like those in Maillard reaction studies () .

Biological Activity

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a quinoxaline core with a piperidine moiety, which may enhance its interaction with biological targets.

The chemical structure of this compound can be summarized in the following table:

Property Details
Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC2=C(C=C1)N=C(N2CCN(C)C)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may function as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For example, it has been reported to exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to reduced cell viability. The IC50 values for these effects vary depending on the cancer type, suggesting a selective action against certain malignancies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role in disease progression.

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers evaluated the anticancer activity of various quinoxaline derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with the compound showing enhanced efficacy when combined with standard chemotherapeutics like doxorubicin .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of quinoxaline derivatives. It was found that this compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The mechanism was linked to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidine substituent or modifications to the quinoxaline core can lead to changes in potency and selectivity towards specific biological targets. Ongoing research aims to elucidate these relationships further.

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution on quinoxaline cores. For example, reacting 6,7-difluoroquinoxaline with nucleophiles like N-methylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMSO, methanol) to introduce the piperidinyloxy group . Optimization includes:
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates.
  • Solvent : DMSO enhances solubility of intermediates, while methanol simplifies purification .
  • Catalysts/Base : Potassium carbonate facilitates deprotonation in substitution reactions .
    Table 1 summarizes key reaction parameters:
StepReagents/ConditionsYieldCharacterization
Nucleophilic substitutionN-methylpiperazine, K₂CO₃, DMSO, 100°C42–65%¹H NMR, MS

Q. What spectroscopic and chromatographic methods are used to characterize quinoxaline derivatives?

  • Methodological Answer :
  • ¹H NMR : Identifies substituent patterns (e.g., δ 2.85 ppm for methyl groups adjacent to piperidine ).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+1]⁺ peaks ).
  • HPLC-PDA : Assesses purity (>95% for bioactive compounds ).
  • X-ray Crystallography : Resolves stereochemistry in complex derivatives .

Advanced Research Questions

Q. How can computational tools enhance the design of quinoxaline derivatives and predict their reactivity?

  • Methodological Answer :
  • Retrosynthesis Software : Tools leveraging databases (PISTACHIO, REAXYS) predict feasible pathways by scoring precursor relevance and plausibility .
  • Quantum Chemical Calculations : Optimize reaction coordinates (e.g., transition states in nucleophilic substitutions) .
  • Molecular Docking : Screens derivatives for target binding (e.g., anti-proliferative activity via kinase inhibition ).

Q. What strategies address contradictions in biological activity data among structurally similar quinoxaline compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups on quinoxaline’s pyridinone ring ).
  • Dose-Response Curves : Quantify potency differences (e.g., IC₅₀ variations in anti-proliferative assays ).
  • Meta-Analysis : Aggregate data from heterogeneous studies using FINER criteria (Feasible, Novel, Ethical, Relevant ).

Q. How do reaction parameters influence regioselectivity in nucleophilic substitutions on quinoxaline cores?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (DMSO) stabilize transition states, favoring substitution at sterically accessible positions (e.g., C-3 over C-2 ).
  • Base Strength : Strong bases (e.g., NaH) deprotonate nucleophiles, enhancing reactivity but risking side reactions .
  • Temperature Control : Lower temps (50°C) reduce kinetic competition, improving regioselectivity .

Q. What methodologies compare the efficacy of quinoxaline derivatives across different therapeutic targets?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Tests compounds against multiple targets (e.g., kinases, GPCRs) .
  • Cheminformatics : Clusters derivatives by physicochemical properties (logP, H-bond donors) to correlate with activity .
  • In Silico Toxicity Prediction : Tools like ADMETlab assess off-target risks early in development .

Data Contradiction Analysis Framework

Table 2 outlines steps to resolve conflicting

StepActionExample
1.Replicate experimentsConfirm antibacterial assay results under standardized conditions
2.Cross-validate techniquesCompare NMR and X-ray data for structural consistency
3.Contextualize variablesAccount for solvent purity in yield discrepancies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.